molecular formula C18H24N4OS B7058179 N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7058179
M. Wt: 344.5 g/mol
InChI Key: CJXTZLLQCQPIPT-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine and piperidine moieties. Common reagents used in these reactions include thioamides, aldehydes, and amines. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-2-ylmethyl)piperidine-1-carboxamide
  • N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-4-ylmethyl)piperidine-1-carboxamide

Uniqueness

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the thiazole and pyridine rings, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-14(2)24-17(21-13)12-20-18(23)22-8-5-15(6-9-22)10-16-4-3-7-19-11-16/h3-4,7,11,15H,5-6,8-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXTZLLQCQPIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)N2CCC(CC2)CC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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